molecular formula C4H6N2O2 B584090 5,6-Dihydro Uracil-13C,15N2 CAS No. 181516-96-1

5,6-Dihydro Uracil-13C,15N2

Cat. No. B584090
CAS RN: 181516-96-1
M. Wt: 117.083
InChI Key: OIVLITBTBDPEFK-VMGGCIAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro Uracil-13C,15N2 is a synthetic compound that is a derivative of uracil . It is a stable isotope of carbon and nitrogen and is widely used in research laboratories for various experiments . It is functionally related to uracil and acts as an intermediate in the catabolism of uracil .


Molecular Structure Analysis

The molecular formula of 5,6-Dihydro Uracil-13C,15N2 is C313CH615N2O2 . It is a derivative of uracil, a pyrimidine base and a fundamental component of RNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro Uracil-13C,15N2 include a molecular weight of 117.08 . It is a neat product format .

Scientific Research Applications

Weak Hydrogen Bonding and NMR Chemical Shifts

Studies have investigated the weak hydrogen bonding in uracil derivatives and their impact on NMR chemical shifts. A combined computational and experimental investigation into the NMR chemical shifts in the solid state of uracil and related compounds reveals insights into weak hydrogen bonding and its effects on 1H, 13C, and 15N chemical shifts. The synthesis of derivatives, including 5,6-dihydrouracil, with specific isotopic labeling (13C, 15N) facilitates these studies, highlighting the importance of weak hydrogen bonds in molecular structure and interactions (Uldry et al., 2008).

Solvation and Structural Studies

Research on the solvation of uracil and its derivatives by DMSO, supported by 1H NMR and 13C NMR studies, provides insights into the molecular structures and dynamics of these compounds in solution. Specifically, studies on 5,6-dihydrouracil and its derivatives highlight the role of hydrogen bonding in solute-solvent interactions and the equilibrium between free molecules and solvates in solution (Kubica et al., 2017).

Vibrational Spectroscopy and Molecular Structure

Vibrational spectroscopy studies, utilizing FT-IR and FT-Raman techniques, have been conducted to investigate the molecular vibrations of uracil derivatives, including 5,6-diamino uracil and 5,6-dihydro-5-methyl uracil. These studies provide detailed information on the vibrational modes and molecular structure, aided by density functional theory (DFT) calculations (Krishnakumar & Ramasamy, 2007).

Synthesis and Labeling Studies

Research on the synthesis of derivatives of uracil, such as 6-amino-uracil labeled with 14C, is crucial for metabolic and pharmacokinetic studies. These studies involve the development of synthetic routes for labeled compounds, which are essential for tracing biological pathways and drug metabolism (Elbert et al., 2016).

Magnetic Resonance Spectroscopy and Structural Analysis

The use of TEDOR spectral sidebands in solid-state NMR spectroscopy provides orientational information for studying the structure of nucleosides, including uracil derivatives. Such techniques allow for the characterization of chemical shift tensor orientation in the molecular frame, offering insights into the molecular structure and dynamics (Leppert et al., 2001).

Mechanism of Action

Target of Action

The primary targets of 5,6-Dihydro Uracil-13C,15N2, also known as (213C,1,3-15N2)1,3-Diazinane-2,4-dione, are believed to be specific proteins and enzymes . These biomolecules play crucial roles in various biological processes, including cellular metabolism, signal transduction, and gene expression.

Mode of Action

The compound interacts with its targets, inducing structural and functional changes in these biomolecules . Additionally, it may engage with DNA and RNA, leading to alterations in gene expression . The exact mode of action remains incompletely understood .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential to interact with various proteins, enzymes, and nucleic acids. These effects could include changes in cellular metabolism, alterations in signal transduction pathways, and modifications of gene expression patterns .

properties

IUPAC Name

(213C,1,3-15N2)1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVLITBTBDPEFK-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[15NH][13C](=O)[15NH]C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro Uracil-13C,15N2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.